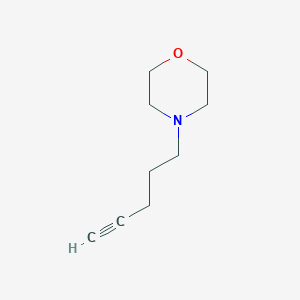

4-Pent-4-ynyl-morpholine

Descripción general

Descripción

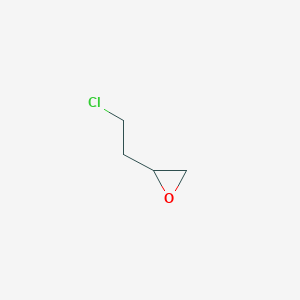

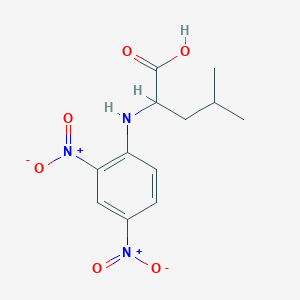

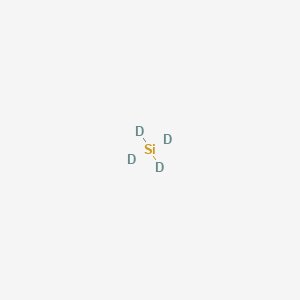

4-Pent-4-ynyl-morpholine is a chemical compound with the CAS Number: 14044-59-8 . It has a molecular weight of 153.22 .

Synthesis Analysis

Morpholines, including 4-Pent-4-ynyl-morpholine, are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The IUPAC name for 4-Pent-4-ynyl-morpholine is 4-(4-pentynyl)morpholine . The InChI code for this compound is 1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized in a stereoselective manner and using transition metal catalysis . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has seen recent advances .Physical And Chemical Properties Analysis

4-Pent-4-ynyl-morpholine is a powder at room temperature .Aplicaciones Científicas De Investigación

Catalyst in Chemical Reactions

“4-Pent-4-ynyl-morpholine” could potentially be used as a catalyst in chemical reactions . For instance, it might be used in the synthesis of propargylamines, starting from benzyl alcohols . This process involves a one-pot oxidation procedure using MnO2, followed by a HAuCl4·3H2O catalyzed multicomponent reaction .

Synthesis of Thiophene Derivatives

Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . “4-Pent-4-ynyl-morpholine” could potentially be used in the synthesis of these derivatives .

Industrial Chemistry

Thiophene derivatives, which could potentially be synthesized using “4-Pent-4-ynyl-morpholine”, are utilized in industrial chemistry as corrosion inhibitors .

Material Science

In the field of material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . “4-Pent-4-ynyl-morpholine” could potentially be used in the synthesis of these molecules .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules, which could potentially be synthesized using “4-Pent-4-ynyl-morpholine”, are used in the fabrication of OLEDs .

Pharmaceutical Applications

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . “4-Pent-4-ynyl-morpholine” could potentially be used in the synthesis of these biologically active compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

It contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula c4h9no . Morpholine and its derivatives have been found to interact with various biological targets, but the specific target for 4-Pent-4-ynyl-morpholine remains to be identified.

Mode of Action

The mode of action of 4-Pent-4-ynyl-morpholine is currently unknown due to the lack of research on this specific compound. Morpholine derivatives have been found to interact with their targets in various ways, often leading to changes in cellular processes .

Pharmacokinetics

Morpholine derivatives are generally known for their diverse pharmacokinetic properties . The bioavailability of 4-Pent-4-ynyl-morpholine would depend on these properties, which are influenced by factors such as its chemical structure and the route of administration.

Propiedades

IUPAC Name |

4-pent-4-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPJABSMZJSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310301 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pent-4-YN-1-YL)morpholine | |

CAS RN |

14044-59-8 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)